2-Aminothiazole-4-carbaldehyde

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Researchers aiming to functionalize the C-4 position of thiazoles often face low reactivity and poor yields with direct methods. 2-Aminothiazole-4-carbaldehyde solves this by providing a pre-installed aldehyde handle at the 4-position, enabling efficient diversification via well-established aldehyde chemistry. • Directly enables reductive amination, Knoevenagel condensation, and Schiff base formation at the 4-position, bypassing synthetic bottlenecks. • Ideal for constructing focused libraries of 2-amino-4-substituted thiazoles for kinase-targeted drug discovery. • Consistent ≥95% purity supports both medicinal chemistry synthesis and computational chemistry model validation.

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
CAS No. 98020-38-3
Cat. No. B1607623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazole-4-carbaldehyde
CAS98020-38-3
Molecular FormulaC4H4N2OS
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C=O
InChIInChI=1S/C4H4N2OS/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6)
InChIKeyHFRQSYYNLPNUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminothiazole-4-carbaldehyde Overview


2-Aminothiazole-4-carbaldehyde (CAS 98020-38-3) is a heterocyclic organic compound belonging to the class of 2,4-disubstituted thiazoles . It features a thiazole ring with an amino group at the 2-position and an aldehyde group at the 4-position. This specific substitution pattern is critical, as the 4-position is a key site for synthetic elaboration [1]. As a heterocyclic amine and an aromatic aldehyde, it serves as a versatile building block in medicinal chemistry for the synthesis of diverse biologically active molecules [2].

Pre-installed 4-aldehyde handle bypasses documented C-4 functionalization barrier
Supports diversification via well-established aldehyde chemistry (e.g., reductive amination, condensation)
Lower predicted ring-nitrogen reactivity may enhance selectivity for 2-amino group modifications

2-Aminothiazole-4-carbaldehyde Positional Specificity


In medicinal chemistry and heterocyclic synthesis, the exact position of a functional group on a heteroaromatic ring is a primary determinant of reactivity and biological activity. For 2-aminothiazole derivatives, the C-4 and C-5 positions are chemically distinct and offer different synthetic handles [1]. While 2-aminothiazole-5-carbaldehyde is a viable building block, attempts to perform condensation reactions at the 4-position on a thiazole ring face significant challenges due to the difficulty of activating this site [2]. Furthermore, the electronic nature of the thiazole ring dictates a specific reactivity hierarchy (2-substituted > 5-substituted > 4-substituted) towards electrophilic attack [3]. Therefore, substituting a 4-carbaldehyde derivative with a 5-carbaldehyde isomer or a different 4-substituted analog (e.g., carboxylic acid) leads to a different chemical entity with a distinct reactivity profile and cannot guarantee the same synthetic outcomes or biological target interactions. The quantitative evidence below substantiates this critical differentiation.

2-Aminothiazole-4-carbaldehyde
5-Carbaldehyde isomer or 4-COOH analog
Requires pre-functionalized precursor; direct C-4 activation not feasible
vs
Accessible via Vilsmeier formylation at C-5
Predicted lowest ring-nitrogen electrophilic reactivity (2-sub > 5-sub > 4-sub)
vs
Intermediate reactivity may promote unintended ring-N side reactions

2-Aminothiazole-4-carbaldehyde Comparative Evidence


Synthetic Accessibility: C-4 vs. C-5

The 4-position of the 2-aminothiazole ring is significantly more challenging to functionalize directly than the 5-position. While the 5-position can be formylated using standard Vilsmeier conditions to yield the 5-carbaldehyde isomer [1], attempts to directly activate the C-4 position of an unsubstituted 2-aminothiazole for aldehyde condensation have failed. A specific study aimed at synthesizing 4-deazathiogirolline reported that activation of position 4 as a halide or enol triflate was impossible, necessitating an alternative, more complex synthetic route involving a pre-functionalized precursor [2]. This established synthetic hurdle demonstrates that 2-aminothiazole-4-carbaldehyde is a non-trivial, valuable starting material whose procurement circumvents a documented synthetic barrier, whereas the 5-carbaldehyde isomer is more synthetically accessible.

Synthetic Accessibility
Head-to-head
C-4 activation impossible; C-5 formylation successful (Vilsmeier)
Procurement bypasses documented synthetic hurdle
Attempted via halogenation/enol triflate on parent thiazole
Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Electrophilic Reactivity Ranking

Quantum chemical calculations using Fukui function descriptors at the B3LYP/6-311++G(d,p) level predict a distinct reactivity order for electron-rich thiazoles. The sequence for reactivity toward electrophilic attack at the pyridine nitrogen atom is 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This class-level inference suggests that 2-aminothiazole-4-carbaldehyde (a 4-substituted thiazole) is predicted to be less reactive toward electrophiles at the ring nitrogen compared to a 5-substituted analog. This lower reactivity can be an advantage, providing greater selectivity in reactions where the nucleophilic 2-amino group is intended to be the primary site of modification without unwanted side reactions at the ring nitrogen.

Electrophilic Reactivity
Class-level inference
Predicted order: 2-substituted > 5-substituted > 4-substituted at ring N
Lower ring-N reactivity may favor 2-amino selectivity
Fukui functions at B3LYP/6-311++G(d,p) level
Computational Chemistry Reactivity Prediction SAR

C-4 vs. C-5 Electronic Environment

The electronic characteristics of the 4- and 5-positions on the 2-aminothiazole ring are fundamentally different. The 5-position is slightly electron-rich, whereas the 4-position is described as almost neutral [1]. This difference has tangible consequences for molecular properties. For instance, 2-aminothiazole-5-carbaldehydes exhibit a strong mesomeric interaction between the amino and aldehyde groups, evidenced by specific IR and NMR spectral features [2]. While direct spectroscopic data for the 4-carbaldehyde is less common in the literature, the underlying electronic difference at the substitution site means that the extent and nature of any such mesomeric interaction will be distinct from that of the 5-carbaldehyde isomer. This can affect the compound's UV absorbance, vibrational modes, and the conformation of derivatives.

C-4 vs C-5 Electronics
Cross-study comparable
C-4 'almost neutral'; C-5 'slightly electron-rich'
Distinct electronic environment may yield unique photophysical properties
Based on thiazole ring electronics description
Physical Organic Chemistry Spectroscopy Structural Biology

2-Aminothiazole-4-carbaldehyde Key Applications


2-Amino-4-Substituted Thiazole Libraries

This compound is an ideal starting material for constructing focused libraries of 2-amino-4-substituted thiazoles. Its pre-installed 4-aldehyde handle allows for direct diversification via well-established aldehyde chemistry (e.g., reductive amination, Knoevenagel condensation, or formation of Schiff bases). This bypasses the synthetic difficulty of directly functionalizing the 4-position of the parent 2-aminothiazole [1]. Researchers can therefore rapidly explore chemical space around the 4-position, a region of high synthetic interest for 2-aminothiazole derivatives [2].

Kinase Inhibitor Scaffold Design

The 2-aminothiazole core is a well-recognized privileged structure in drug discovery, particularly for targeting kinases [1]. The aldehyde group at the 4-position provides a versatile point for introducing substituents that can modulate selectivity and potency. The distinct electronic and steric environment of the 4-position, compared to the 5-position, can be exploited to fine-tune interactions with specific binding pockets [2]. Using 2-aminothiazole-4-carbaldehyde enables the rational design of novel analogs with potentially improved pharmacological profiles.

Fused N,S-Heterocycle Synthesis

The presence of both a nucleophilic 2-amino group and an electrophilic aldehyde in the same molecule enables the synthesis of complex fused heterocyclic systems. The 2-amino-4-substituted thiazole framework is particularly amenable to forming thiazolo-pyrimidinones, -imidazoles, and other polycondensed N,S-heterocycles [1]. This specific substitution pattern facilitates cyclization reactions that are not possible or are less efficient with other isomers, making it a strategic choice for medicinal chemists aiming to synthesize novel, rigidified structures with potential biological activity.

Computational Model System Studies

Due to its defined and predictable reactivity hierarchy (2-substituted > 5-substituted > 4-substituted) [1], 2-aminothiazole-4-carbaldehyde serves as a useful model system for computational studies. It can be used to validate quantum mechanical calculations of reactivity and electronic structure in heteroaromatic systems. Its relatively simple structure combined with the distinct electronic features of the 4-position makes it a valuable compound for training and validating predictive models in chemoinformatics and computational chemistry.

Application
Selection Property
Validation Focus
2-Amino-4-substituted thiazole libraries
Pre-installed 4-aldehyde handle
Diversification efficiency and scope
Kinase inhibitor scaffold design
4-position steric/electronic profile
Selectivity modulation vs. kinase panel
Fused N,S-heterocycle synthesis
Orthogonal nucleophilic/electrophilic sites
Cyclization efficiency and regiochemistry
Computational model system studies
Defined reactivity hierarchy
Model predictability for heteroaromatic systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminothiazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.